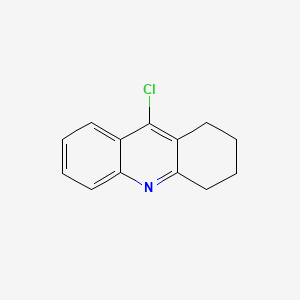
9-Cloro-1,2,3,4-tetrahidroacridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives involves several chemical reactions, including nucleophilic substitution of chloro groups and cyclization processes. For example, a series of 9-substituted tetrahydroacridines were synthesized by nucleophilic substitution of the chloro group with different nucleophiles in 9-chlorotetrahydroacridine. The latter could be obtained by POCl3 mediated cyclization of an intermediate enamine, prepared by acid-catalyzed condensation of anthranilic acid and cyclohexanone (Tripathi et al., 2006).
Molecular Structure Analysis
The molecular structure of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray crystallography has been used to determine the crystal structures of related compounds, revealing insights into their geometric configurations, bond lengths, and angles, which are critical for understanding their reactivity and interactions with other molecules (Shi et al., 2007).
Chemical Reactions and Properties
9-Chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including nucleophilic substitutions and interactions with different reagents, leading to the formation of a range of derivatives with diverse properties. These reactions are influenced by the presence of the chloro group and the tetrahydroacridine core, which can participate in electron transfer and addition reactions (Fukuzumi et al., 2004).
Physical Properties Analysis
The physical properties of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives, such as solubility, melting points, and crystalline forms, are pivotal for their application in different research fields. These properties are determined by the compound's molecular structure and substituents, which affect its intermolecular interactions and stability (Roopan & Khan, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various substrates, are essential for understanding the applications and behavior of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives in chemical and biological systems. Studies have explored these aspects through experimental and theoretical approaches, highlighting the compound's potential in catalysis, synthesis of novel derivatives, and as intermediates in organic reactions (Sakanishi et al., 1990).
Aplicaciones Científicas De Investigación
Tratamiento de la Enfermedad de Alzheimer
La 9-Clorotacrina está estrechamente relacionada con la tacrina (también conocida como 9-amino-1,2,3,4-tetrahidroacridina), que fue el primer fármaco basado en acridina autorizado clínicamente para el tratamiento de la enfermedad de Alzheimer. Sin embargo, la tacrina tuvo limitaciones debido a la toxicidad hepática cuando se tomaba por vía oral. Los investigadores han tratado de desarrollar nuevos compuestos basados en acridina con menos efectos secundarios y mayor eficacia para el manejo de la enfermedad de Alzheimer .
Inhibición de la Acetilcolinesterasa
La 9-Clorotacrina actúa como un inhibidor de la acetilcolinesterasa (AChE). Los inhibidores de la AChE son cruciales en el tratamiento de trastornos neurodegenerativos como la enfermedad de Alzheimer. Al inhibir la AChE, estos compuestos mejoran la neurotransmisión colinérgica, lo que puede mejorar la función cognitiva .
Compuestos Multifuncionales
La 6,9-dicloro-1,2,3,4-tetrahidroacridina, un derivado de la 9-Clorotacrina, sirve como intermedio en la síntesis de híbridos multifuncionales de tacrina. Estos híbridos exhiben no solo inhibición de la AChE, sino también eliminación de radicales, inhibición de la agregación de amiloide-β e inhibición de la β-secretasa 1 (BACE1). Estos compuestos multifuncionales son prometedores para el tratamiento de enfermedades neurodegenerativas .
Intercalación del ADN y Efectos Biológicos
Debido a su estructura plana π-conjugada, la 9-Clorotacrina puede intercalarse en el ADN bicatenario. Esta propiedad es esencial para sus efectos biológicos. La intercalación interrumpe los procesos del ADN e impacta las enzimas relacionadas. Investigar cómo funcionan los derivados de la 9-Clorotacrina en el tratamiento del cáncer es crítico .
Materiales Luminosos
Los investigadores han explorado los derivados de acridina, incluida la 9-Clorotacrina, por su potencial como materiales luminosos. Mejorar la potencia terapéutica y la selectividad de estos derivados es un área de interés continua .
Métodos de Síntesis y Transformaciones del Andamio
Los científicos se han centrado en los avances sintéticos y las modificaciones de los andamios de acridina. Comprender los diversos pasos en la síntesis del andamio de acridina permite el desarrollo de nuevos derivados con propiedades mejoradas. La acriflavina y la proflavina, que comparten un componente estructural de acridina-3,6-diamina, se encontraban entre los primeros agentes antibacterianos potentes .
En resumen, la 9-Clorotacrina es prometedora en el tratamiento de la enfermedad de Alzheimer, la inhibición de la AChE, las aplicaciones multifuncionales, la intercalación del ADN y como un material luminoso potencial. La investigación y la optimización continuas son esenciales para realizar todo su potencial en contextos terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of 9-Chloro-1,2,3,4-tetrahydroacridine, also known as tacrine, is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain . Tacrine also inhibits butyrylcholinesterase activity . This compound has been clinically authorized for the treatment of Alzheimer’s disease .
Mode of Action
The mode of action of 9-Chloro-1,2,3,4-tetrahydroacridine involves reversible inhibition of AChE . By inhibiting AChE, tacrine slows the breakdown of acetylcholine, a chemical messenger in the brain . This compound also blocks sodium and potassium channels . Furthermore, it intercalates into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions .
Biochemical Pathways
The biochemical pathways affected by 9-Chloro-1,2,3,4-tetrahydroacridine primarily involve the cholinergic neurotransmitter system . By inhibiting AChE, this compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The intercalation into double-stranded DNA can also impact biological processes involving DNA and related enzymes .
Result of Action
The result of 9-Chloro-1,2,3,4-tetrahydroacridine’s action is primarily observed in its therapeutic effects against Alzheimer’s disease . By increasing the availability of acetylcholine in the brain, this compound can help alleviate the symptoms of Alzheimer’s disease, a neurodegenerative disorder characterized by insufficient cholinergic neurotransmitter synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-chloro-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJWKLHPNECFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202248 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5396-30-5 | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5396-30-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)

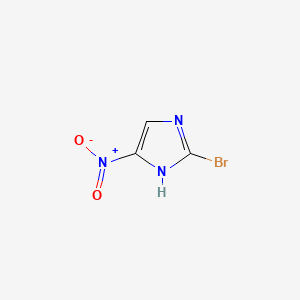



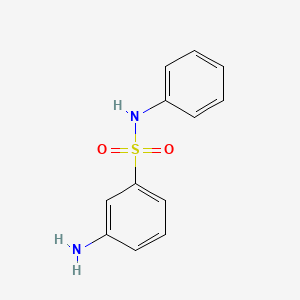
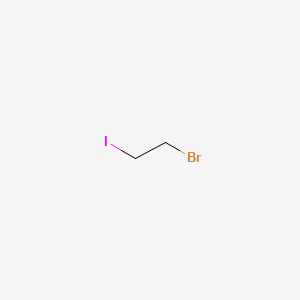
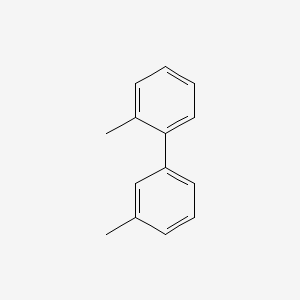
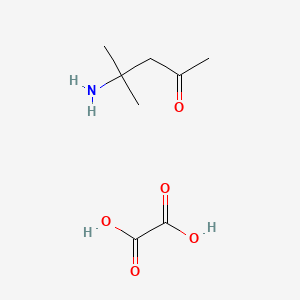
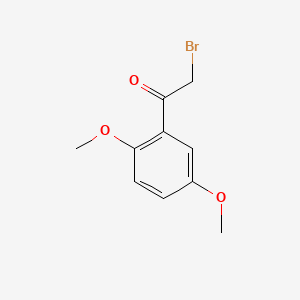
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)